![molecular formula C19H22N2O2 B2943882 N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-80-0](/img/structure/B2943882.png)
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Description
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have significant effects on biochemical and physiological processes, making it a valuable tool for researchers in various fields.
Scientific Research Applications
Stereoselective Synthesis and Application in Medicinal Chemistry
One of the significant applications of derivatives similar to N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves stereoselective synthesis methods that enable the production of complex molecular architectures. For example, the treatment of related compounds with specific reagents has led to the synthesis of stereochemically rich structures, which are critical in the development of pharmaceuticals. These methods allow for the creation of molecules with specific configurations, essential for the development of drugs with targeted biological activities (Saito et al., 2007).
Click Chemistry for Novel Compounds
The use of click chemistry, a versatile and efficient method of creating new compounds, has been applied to derivatives akin to the specified compound, resulting in novel structures with potential biological activities. These methods have led to the synthesis of compounds characterized by their crystal structures and have been evaluated for properties such as cytotoxicity, providing a basis for further pharmaceutical development (Ahmed et al., 2016).
Development of Opioid Agonists
Research has also focused on the synthesis of compounds related to N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide for the development of opioid kappa agonists. These compounds have undergone biological evaluation to determine their potential as pain management solutions. Through conformational analysis and synthetic strategies, researchers have identified potent agonists, demonstrating the compound's relevance in medicinal chemistry (Costello et al., 1991).
Antimicrobial and Antiallergic Agents
Further studies have synthesized and evaluated derivatives for antimicrobial and antiallergic properties. By modifying structural features and analyzing biological activities, researchers have developed compounds showing significant activity against various bacterial strains and allergic reactions. This research underscores the compound's versatility and potential in creating new therapeutic agents (Menciu et al., 1999).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13-17(15-9-5-6-10-16(15)21-13)18(22)19(23)20-12-11-14-7-3-2-4-8-14/h5-7,9-10,21H,2-4,8,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVNBHWCDKBMOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
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